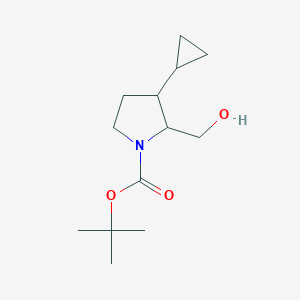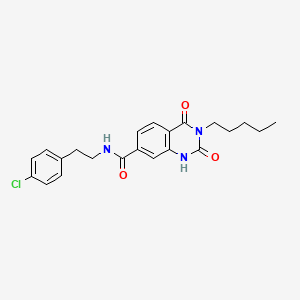
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H14N4O5 and its molecular weight is 318.289. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reductive Chemistry and Cytotoxicity
Research on the reductive chemistry of hypoxia-selective cytotoxins like 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates their potential for selective toxicity towards hypoxic cells. This selectivity is attributed to oxygen-inhibited enzymatic reduction, highlighting a novel approach for targeting tumor environments that are typically low in oxygen (Palmer et al., 1995).
Polyamide Syntheses Incorporating Uracil and Adenine
The synthesis of polyamides containing uracil and adenine showcases an innovative application of these compounds in polymer science. These polyamides are notable for their molecular weights and solubility in water, presenting new opportunities for the development of biologically relevant materials (Hattori & Kinoshita, 1979).
Antitumor Agents and Hypoxic Cell Cytotoxicity
Further studies on hypoxia-selective antitumor agents reveal the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins. These findings contribute to the understanding of how structural variations of these compounds affect their cytotoxicity and selectivity, offering pathways to refine therapeutic agents for more effective cancer treatments (Palmer et al., 1996).
Structural and Thermochemical Studies of Nitrofurantoin
The study of nitrofurantoin solvates and salts, involving interactions with various bases and 4-aminobenzamide, contributes to our understanding of the structural and thermochemical properties of pharmaceutical compounds. Such research aids in the development of new solid forms and improved drug formulations, enhancing bioavailability and therapeutic efficacy (Vangala et al., 2013).
Gene-Directed Enzyme Prodrug Therapy
Investigations into mustard prodrugs for activation by Escherichia coli nitroreductase in gene-directed enzyme prodrug therapy (GDEPT) highlight the role of specific nitrogen mustard analogues in improving the efficacy of cancer treatments. By examining the cytotoxicity and potential for a bystander effect, this research opens new avenues for targeted cancer therapy with minimized side effects (Friedlos et al., 1997).
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-8-9(5-4-6-10(8)18(22)23)13(20)15-11-7-12(19)17(3)14(21)16(11)2/h4-7H,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVKJZFXOHIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate](/img/structure/B2434743.png)



![ethyl 2-(2-((4-methyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2434749.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2434751.png)

![[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate](/img/structure/B2434753.png)


![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2434760.png)